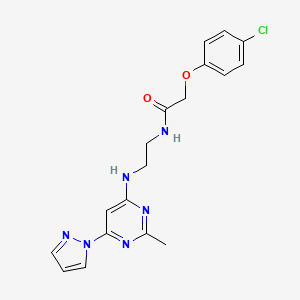
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as MTB, is a chemical compound with potential therapeutic applications. MTB is a small molecule that has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is not fully understood. However, it is believed that N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide modulates various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has also been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has also been shown to inhibit the activation of macrophages and the production of reactive oxygen species. In addition, N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide in lab experiments. The mechanism of action of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the effects of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide. One area of research is to further investigate the mechanism of action of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide. This will help to better understand how N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide modulates various biological processes and may lead to the identification of new therapeutic targets. Another area of research is to study the effects of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide in animal models of disease. This will help to determine the efficacy and safety of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide as a potential therapeutic agent. Finally, there is a need to develop new methods for synthesizing N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4-methylbenzylamine with 4-bromo-2-nitrobenzaldehyde to form an intermediate compound. The intermediate compound is then treated with thiosemicarbazide to yield the final product, N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide. The synthesis of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-2-4-14(5-3-13)12-20-17(22)15-6-8-16(9-7-15)21-11-10-19-18(21)23/h2-11H,12H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGODMKSZPLGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)
![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)


![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)




![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)